Cas no 16015-08-0 ([(2S,5S)-5-methyloxolan-2-yl]methanol)

[(2S,5S)-5-methyloxolan-2-yl]methanol structure
16015-08-0 structure
Product name:[(2S,5S)-5-methyloxolan-2-yl]methanol
CAS No:16015-08-0
MF:C6H12O2
MW:116.158282279968
MDL:MFCD27997522
CID:1339534
PubChem ID:10920487

[(2S,5S)-5-methyloxolan-2-yl]methanol Chemical and Physical Properties

Names and Identifiers

    • 2-Furanmethanol, tetrahydro-5-methyl-, cis-
    • rel-(2R*,5R*)-5-Methyltetrahydrofuran-2-methanol
    • [(2S,5S)-5-methyloxolan-2-yl]methanol
    • SCHEMBL2610981
    • WS-00561
    • CS-0447512
    • cis-(5-Methyltetrahydrofuran-2-yl)methanol
    • MFCD27997522
    • 41869-03-8
    • EN300-211544
    • ((2S,5S)-5-methyltetrahydrofuran-2-yl)methanol
    • 2-Furanmethanol, tetrahydro-5-methyl-, (2S-cis)-
    • 16015-08-0
    • MDL: MFCD27997522
    • Inchi: InChI=1S/C6H12O2/c1-5-2-3-6(4-7)8-5/h5-7H,2-4H2,1H3/t5-,6-/m0/s1
    • InChI Key: PCZHHBOJPSQUNS-WDSKDSINSA-N
    • SMILES: CC1CCC(O1)CO

Computed Properties

  • Exact Mass: 116.083729621g/mol
  • Monoisotopic Mass: 116.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 72.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 29.5Ų

[(2S,5S)-5-methyloxolan-2-yl]methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN7205-5G
[(2S,5S)-5-methyloxolan-2-yl]methanol
16015-08-0 95%
5g
¥ 8,217.00 2023-03-17
Enamine
EN300-317959-0.05g
rac-[(2R,5R)-5-methyloxolan-2-yl]methanol, cis
16015-08-0 95%
0.05g
$140.0 2023-09-05
Enamine
EN300-317959-1.0g
rac-[(2R,5R)-5-methyloxolan-2-yl]methanol, cis
16015-08-0 95%
1g
$0.0 2023-06-07
Chemenu
CM391868-5g
[(2S,5S)-5-methyloxolan-2-yl]methanol
16015-08-0 95%+
5g
$1226 2023-02-17
abcr
AB455723-250 mg
cis-(5-Methyltetrahydrofuran-2-yl)methanol, 95%; .
16015-08-0 95%
250MG
€324.40 2023-07-18
Chemenu
CM391868-1g
[(2S,5S)-5-methyloxolan-2-yl]methanol
16015-08-0 95%+
1g
$409 2023-02-17
abcr
AB455723-1 g
cis-(5-Methyltetrahydrofuran-2-yl)methanol, 95%; .
16015-08-0 95%
1g
€731.90 2023-07-18
Aaron
AR00B5XN-100mg
rel-(2R*,5R*)-5-Methyltetrahydrofuran-2-methanol
16015-08-0 95%
100mg
$311.00 2025-03-20
Enamine
EN300-317959-1g
rac-[(2R,5R)-5-methyloxolan-2-yl]methanol, cis
16015-08-0 95%
1g
$600.0 2023-09-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN7205-500mg
[(2S,5S)-5-methyloxolan-2-yl]methanol
16015-08-0 95%
500mg
¥1827.0 2024-04-23

Additional information on [(2S,5S)-5-methyloxolan-2-yl]methanol

2-Furanmethanol, Tetrahydro-5-Methyl-, Cis-

The compound with CAS No. 16015-08-0, commonly referred to as 2-Furanmethanol, Tetrahydro-5-Methyl-, Cis, is a significant organic compound with a diverse range of applications in various fields. This compound is characterized by its unique chemical structure, which includes a tetrahydrofuran ring system with a methyl group and a hydroxymethyl substituent. The cis configuration denotes the spatial arrangement of these substituents, which plays a crucial role in its chemical reactivity and physical properties.

Recent studies have highlighted the importance of 2-Furanmethanol, Tetrahydro-5-Methyl-, Cis in the field of organic synthesis. Researchers have explored its potential as an intermediate in the synthesis of bioactive compounds, such as pharmaceuticals and agrochemicals. The compound's ability to undergo various functional group transformations makes it highly versatile in synthetic chemistry. For instance, its hydroxymethyl group can be oxidized to form carboxylic acids or reduced to alcohols, depending on the reaction conditions.

In addition to its role in organic synthesis, 2-Furanmethanol, Tetrahydro-5-Methyl-, Cis has also been studied for its applications in materials science. Its tetrahydrofuran ring system provides excellent solubility properties, making it an ideal candidate for use in polymer synthesis and as a solvent in industrial processes. Recent advancements in green chemistry have further emphasized the importance of this compound as a sustainable alternative to traditional solvents.

The synthesis of 2-Furanmethanol, Tetrahydro-5-Methyl-, Cis involves a series of well-established organic reactions. One common method involves the oxidation of tetrahydrofuran derivatives followed by selective reduction to introduce the hydroxymethyl group. The stereochemistry of the product is carefully controlled during these steps to ensure the desired cis configuration. This compound can also be obtained through biocatalytic processes, which offer an environmentally friendly alternative to traditional synthetic methods.

From a pharmacological perspective, 2-Furanmethanol, Tetrahydro-5-Methyl-, Cis has shown promise as a lead compound in drug discovery. Its structural features make it an attractive target for medicinal chemists seeking to develop new therapeutic agents. Recent research has focused on its potential as an anti-inflammatory and antioxidant agent, with studies demonstrating its ability to inhibit key enzymes involved in inflammatory pathways.

In conclusion, 2-Furanmethanol, Tetrahydro-5-Methyl-, Cis is a versatile and valuable compound with applications spanning organic synthesis, materials science, and pharmacology. Its unique chemical properties and recent advancements in its synthesis and application underscore its importance in modern chemistry. As research continues to uncover new uses for this compound, it is likely to play an even more significant role in various industries in the coming years.

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